Lisdexamfetamine Dihydrochloride is a central nervous system stimulant primarily used for treating attention deficit hyperactivity disorder and moderate to severe binge eating disorder. It is a prodrug of dextroamphetamine, meaning it is inactive until metabolized in the body, which allows for a controlled release of the active substance. Lisdexamfetamine was first approved by the U.S. Food and Drug Administration in April 2008 and is marketed under the brand name Vyvanse. Its chemical structure consists of dextroamphetamine covalently linked to the amino acid L-lysine, which enhances its pharmacokinetic properties, leading to prolonged therapeutic effects and reduced potential for abuse compared to other stimulants .
The synthesis of Lisdexamfetamine Dihydrochloride involves several key steps:
One notable synthesis method involves reacting dextroamphetamine with a protected lysine derivative followed by deprotection and salt formation using hydrochloric acid . This approach allows for purification through crystallization, which is advantageous for large-scale production.
Lisdexamfetamine undergoes hydrolysis in the bloodstream to release dextroamphetamine. This hydrolysis is facilitated by enzymes present in red blood cells, which cleave the amide bond between L-lysine and dextroamphetamine .
This reaction is crucial for its pharmacological activity, as it transforms the inactive prodrug into an active stimulant.
Lisdexamfetamine acts primarily by increasing the levels of norepinephrine and dopamine in the brain. Once converted to dextroamphetamine, it inhibits the reuptake of these neurotransmitters by blocking their transporters (dopamine transporter and norepinephrine transporter) and promoting their release from presynaptic neurons .
Lisdexamfetamine Dihydrochloride is primarily used in clinical settings for:
It has been shown to provide a longer duration of action compared to traditional stimulants, making it a preferred option in many treatment regimens .
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2